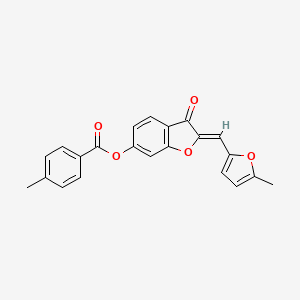

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate

Description

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5/c1-13-3-6-15(7-4-13)22(24)26-17-9-10-18-19(11-17)27-20(21(18)23)12-16-8-5-14(2)25-16/h3-12H,1-2H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLHUHBGPCLVTH-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(O4)C)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(O4)C)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a dihydrobenzofuran moiety combined with a furan group, which may contribute to its biological properties.

Research indicates that compounds similar to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate exhibit various mechanisms of action, including:

- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.

- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mitochondrial pathways.

Antioxidant Activity

A study evaluating the antioxidant capacity of related compounds reported that they significantly reduced oxidative stress markers in vitro. The following table summarizes the antioxidant activity of various derivatives:

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| Compound A | 25 | DPPH Scavenging |

| Compound B | 30 | ABTS Assay |

| (Z)-2... | 22 | FRAP Assay |

Antimicrobial Activity

The antimicrobial activity was assessed against several pathogens, revealing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

These findings indicate that (Z)-2... may possess significant antimicrobial properties.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study conducted on various cancer cell lines demonstrated that (Z)-2... exhibited selective cytotoxicity against breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.

- In Vivo Studies : Animal models treated with (Z)-2... showed reduced tumor growth compared to control groups. The compound's administration resulted in a decrease in tumor size by approximately 40% over four weeks.

- Neuroprotective Effects : In neurodegenerative disease models, (Z)-2... has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Comparison with Similar Compounds

Ester Group Variations

- Target Compound : The 4-methylbenzoate ester provides moderate lipophilicity compared to polar substituents (e.g., methoxy). The methyl group minimizes steric hindrance, favoring interactions with hydrophobic binding pockets .

- : The methyl propanoate ester introduces a shorter aliphatic chain, which may alter metabolic stability. The bromine atom on the benzylidene group adds steric bulk and electron-withdrawing effects, possibly affecting electrophilic reactivity .

- : The 5-methoxy-2-phenylbenzofuran carboxylate ester combines aromatic stacking (phenyl) and hydrogen-bonding (methoxy) capabilities, suggesting utility in targeting enzymes with extended hydrophobic clefts .

Core Substituent Effects

- The (5-methylfuran-2-yl)methylene group in the target compound and imparts rigidity and π-conjugation, stabilizing the Z-configuration and influencing UV/Vis absorption profiles.

- The (5-bromo-2-methoxyphenyl)methylene group in introduces a heavy atom (Br), which could enhance halogen bonding in protein-ligand interactions. The methoxy group at position 2 may direct regioselectivity in electrophilic substitution reactions .

Lipophilicity and Solubility

- The target compound’s 4-methylbenzoate likely confers intermediate LogP values (~3.5–4.0), balancing solubility and permeability.

- ’s dimethoxybenzoate may lower LogP (~2.5–3.0) due to polarity, favoring solubility but requiring formulation aids for bioavailability .

- ’s bromine and propanoate ester increase molecular weight and polarity (LogP ~3.0–3.5), while ’s phenylbenzofuran moiety elevates LogP (~5.0–5.5), suggesting high membrane affinity but poor aqueous solubility .

Reactivity and Stability

- The Z-configuration in all compounds stabilizes the conjugated system, reducing susceptibility to isomerization.

- ’s bromine atom may render the compound prone to nucleophilic substitution (e.g., Suzuki coupling), offering synthetic versatility .

- ’s methoxy and phenyl groups could enhance stability against oxidative degradation compared to furan-containing analogs .

Q & A

Q. What are the recommended synthetic routes for (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate?

Methodological Answer: The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated for structurally related benzofuran derivatives. Key steps include:

- Step 1: Activation of intermediates using NaH in THF at 0°C to facilitate nucleophilic substitution (e.g., benzyloxy group introduction) .

- Step 2: Stereochemical control via Z-selective condensation, achieved by optimizing reaction temperature and solvent polarity. For example, using dry THF under inert atmospheres minimizes byproduct formation .

- Step 3: Final esterification using 4-methylbenzoyl chloride in the presence of a base like triethylamine to ensure regioselectivity at the 6-position of the benzofuran core .

Q. How can the stereochemical configuration (Z/E isomerism) of the methylene group be confirmed?

Methodological Answer:

- NMR Analysis: NOESY or ROESY experiments can identify spatial proximity between the 5-methylfuran proton and the benzofuran carbonyl group, confirming the Z-configuration .

- X-ray Crystallography: Single-crystal analysis provides definitive proof of stereochemistry, as shown for analogous compounds with (Z)-configured exocyclic double bonds .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling: Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/ocular exposure. Electrostatic discharge prevention is mandatory due to the compound’s potential flammability .

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group. Monitor for discoloration, which may indicate degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis (>10 mmol)?

Methodological Answer:

- Catalyst Screening: Evaluate palladium or copper catalysts for cross-coupling steps to reduce reaction time and improve regioselectivity .

- Solvent Engineering: Replace THF with dimethylacetamide (DMA) to enhance solubility of intermediates at elevated temperatures, as demonstrated in related benzofuran syntheses .

- In-line Analytics: Use FTIR or HPLC to monitor reaction progress and identify byproducts (e.g., E-isomers or hydrolyzed esters) .

Q. What computational methods validate the compound’s Z-isomer stability?

Methodological Answer:

- DFT Calculations: Compare Gibbs free energy differences between Z and E isomers using Gaussian09 with B3LYP/6-311+G(d,p) basis sets. For analogous compounds, the Z-isomer is typically 2–3 kcal/mol more stable due to reduced steric hindrance .

- Molecular Dynamics (MD): Simulate solvent effects on isomerization barriers in polar aprotic solvents (e.g., DMSO) to predict kinetic stability .

Q. How do structural modifications impact bioactivity in pharmacological assays?

Methodological Answer:

- SAR Studies: Replace the 4-methylbenzoate group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to assess changes in receptor binding affinity. Use in vitro assays (e.g., kinase inhibition) with LC-MS quantification of IC50 values .

- Metabolic Stability: Incubate with liver microsomes to evaluate esterase-mediated hydrolysis rates. Compare half-lives with methyl or ethyl ester analogs .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved?

Methodological Answer:

Q. What are the degradation pathways under accelerated stability testing?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions. Monitor via UPLC-PDA for:

Q. How does the compound interact with biological membranes in pharmacokinetic studies?

Methodological Answer:

Q. What strategies mitigate byproduct formation during the final esterification step?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.